
11-(1,3-Dioxolan-2-YL)undecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(1,3-Dioxolan-2-YL)undecanal is a chemical compound that features a 1,3-dioxolane ring attached to an undecanal chain. This compound is of interest due to its unique structure, which combines the properties of both aldehydes and cyclic acetals. The presence of the 1,3-dioxolane ring imparts stability and reactivity, making it a valuable compound in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
11-(1,3-Dioxolan-2-YL)undecanal can be synthesized through the acetalization of undecanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient water removal systems. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to facilitate the reaction . The reaction conditions are optimized to ensure maximum yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
11-(1,3-Dioxolan-2-YL)undecanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic conditions to open the dioxolane ring
Major Products Formed
Oxidation: 11-(1,3-Dioxolan-2-YL)undecanoic acid
Reduction: 11-(1,3-Dioxolan-2-YL)undecanol
Substitution: Various substituted products depending on the nucleophile used
Aplicaciones Científicas De Investigación
11-(1,3-Dioxolan-2-YL)undecanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 11-(1,3-Dioxolan-2-YL)undecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure but without the long undecanal chain.
1,3-Dioxane: Another cyclic acetal with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
11-(1,3-Dioxolan-2-YL)undecanal is unique due to its combination of a long aliphatic chain and a stable cyclic acetal ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications where both hydrophobic and hydrophilic interactions are desired .
Propiedades
Número CAS |
33875-23-9 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
11-(1,3-dioxolan-2-yl)undecanal |
InChI |
InChI=1S/C14H26O3/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h11,14H,1-10,12-13H2 |
Clave InChI |
ZUQTUFPICADVDX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




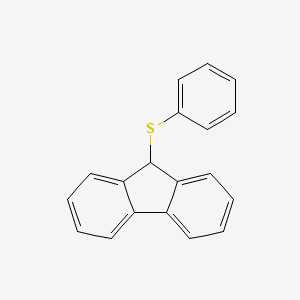

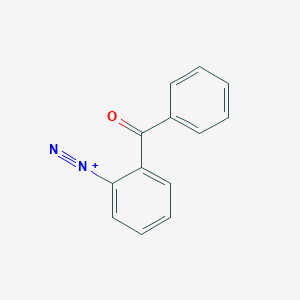
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
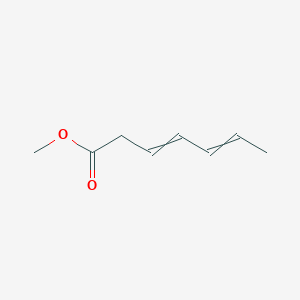
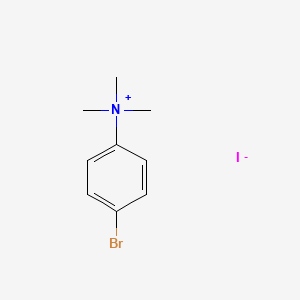


![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)

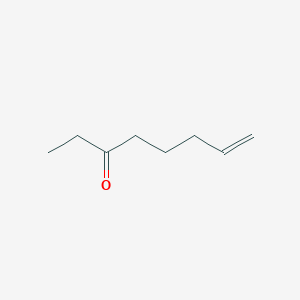
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
